molecular formula C21H19N3O6S B3515418 2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Cat. No.: B3515418
M. Wt: 441.5 g/mol
InChI Key: XLYNTFZXGCBSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phenoxy acetamide and its derivatives has been the subject of recent investigations . These studies aim to design and develop new pharmaceutical compounds by synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .


Molecular Structure Analysis

The molecular structure of phenoxy acetamide and its derivatives is a subject of ongoing research . The study of these structures is crucial for understanding their biological effects and for the design of new pharmaceutical compounds .


Chemical Reactions Analysis

The chemical reactions involving phenoxy acetamide and its derivatives are complex and involve many chemical techniques . These reactions are studied using both traditional chemical techniques and new computational chemistry applications .


Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxy acetamide and its derivatives are determined by their molecular structure and functional groups . These properties are important for understanding the biological effects of these compounds and for the design of new pharmaceutical compounds .

Mechanism of Action

The mechanism of action of phenoxy acetamide and its derivatives is not well understood. It is believed that these compounds exert their effects through molecular interactions based on their molecular structure, functional groups, and specific physicochemical properties .

Future Directions

The future directions of research on phenoxy acetamide and its derivatives are promising . This research may provide an opportunity for chemists to design new derivatives of phenoxy acetamide that are safe and effective for enhancing life quality .

Properties

IUPAC Name

2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c25-21(23-17-7-4-8-18(13-17)24(26)27)15-30-19-9-11-20(12-10-19)31(28,29)22-14-16-5-2-1-3-6-16/h1-13,22H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYNTFZXGCBSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[4-(benzylsulfamoyl)phenoxy]-N-(3-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.